Product packaging for z-d-Tyr(tbu)-oh.dcha(Cat. No.:CAS No. 198828-72-7)

z-d-Tyr(tbu)-oh.dcha

Cat. No.: B612845
CAS No.: 198828-72-7
M. Wt: 552.8
InChI Key: FDNJRKLIHBJXIR-GMUIIQOCSA-N
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Description

Contextualizing Z-D-Tyr(tBu)-OH.DCHA as a D-Tyrosine Derivative in Modern Chemical Science

This compound is a derivative of D-tyrosine, a non-proteinogenic amino acid. medchemexpress.com The "Z" in its name refers to a benzyloxycarbonyl (Cbz) group, which protects the alpha-amino group of the tyrosine. The "(tBu)" indicates a tert-butyl group protecting the hydroxyl group of the tyrosine side chain. Finally, "DCHA" signifies that the compound is a dicyclohexylamine (B1670486) salt, which enhances its stability and handling properties. iris-biotech.dechemimpex.com This combination of protecting groups makes it a versatile tool in peptide synthesis. vulcanchem.com The choice of the tert-butyl group is significant as it is acid-labile, offering a different deprotection strategy compared to other protecting groups like benzyl (B1604629) ethers, which typically require hydrogenolysis. vulcanchem.com

Significance of this compound in the Development of Complex Biomolecules

The strategic placement of protecting groups on this compound allows for its controlled incorporation into growing peptide chains. This is particularly important in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. chemimpex.com The use of D-amino acids like this derivative is crucial for developing peptidomimetics, which are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation. vulcanchem.com The incorporation of D-amino acids can also influence the peptide's conformation, inducing specific secondary structures like β-turns. vulcanchem.com This conformational control is vital for designing peptidomimetics with specific biological activities. vulcanchem.com Furthermore, the dicyclohexylamine salt form improves the solubility of the compound in organic solvents commonly used in peptide synthesis. vulcanchem.com

Overview of Research Trajectories Involving this compound

Research involving this compound primarily focuses on its application as a building block in the synthesis of pharmaceuticals and for biochemical research. chemimpex.comchemimpex.com It is a crucial component in the development of peptide-based drugs, where it can enhance the solubility and stability of active pharmaceutical ingredients. chemimpex.comchemimpex.com In biochemical research, it is utilized in studies of protein interactions and enzyme activity, aiding in the understanding of metabolic pathways. chemimpex.comchemimpex.com The compound also finds use in analytical chemistry, particularly in chromatography for the separation and identification of complex mixtures. chemimpex.com While specific research solely on the compound itself is limited, its utility is evident in the broader context of peptide and peptidomimetic development. vulcanchem.com

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 198828-72-7 glpbio.compeptide.com
Molecular Formula C21H25NO5.C12H23N iris-biotech.dechemimpex.com
Molecular Weight 552.8 g/mol chemimpex.compeptide.com
Melting Point 152-157 °C chemimpex.com
Appearance Solid
Purity ≥ 99% (HPLC) chemimpex.com
Storage Temperature 2-8 °C iris-biotech.de
Optical Rotation [a]D = -33.50 ± 1º (c=1 in EtOH) chemimpex.com

Table of Compound Names

Abbreviation/CodeFull Chemical Name
This compoundN-alpha-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylamine salt
D-Tyrosine(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Z groupBenzyloxycarbonyl group
tBu grouptert-butyl group
DCHADicyclohexylamine
SPPSSolid-phase peptide synthesis
HPLCHigh-performance liquid chromatography
EtOHEthanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48N2O5 B612845 z-d-Tyr(tbu)-oh.dcha CAS No. 198828-72-7

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNJRKLIHBJXIR-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692817
Record name N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198828-72-7
Record name N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Z D Tyr Tbu Oh.dcha

Precursors and Starting Materials in Z-D-Tyr(tBu)-OH.DCHA Synthesis

The synthesis of this compound fundamentally begins with the amino acid D-tyrosine. chemblink.com The process involves the protection of the amino and hydroxyl groups to prevent unwanted side reactions during peptide coupling.

A common synthetic route involves the initial esterification of D-tyrosine to form the methyl ester hydrochloride (Tyr-OMeHCl). google.com This is followed by the introduction of the benzyloxycarbonyl (Z) group to protect the amino terminus, yielding Z-D-Tyr-OMe. google.com The phenolic hydroxyl group is then protected with a tert-butyl (tBu) group, a reaction often carried out using isobutylene (B52900) in the presence of a strong acid. google.comresearchgate.net The resulting intermediate, Z-D-Tyr(tBu)-OMe, is then saponified to the free acid, Z-D-Tyr(tBu)-OH. Finally, the addition of dicyclohexylamine (B1670486) (DCHA) yields the desired this compound salt. chemicalbook.com

The key precursors and reagents involved in this synthetic pathway are outlined in the table below.

Precursor/Reagent Role in Synthesis Chemical Formula
D-TyrosineStarting amino acidC₉H₁₁NO₃
Thionyl chlorideReagent for esterificationSOCl₂
MethanolSolvent and reactant for esterificationCH₃OH
Benzyl (B1604629) chloroformate (Z-Cl)Amino-protecting agentC₈H₇ClO₂
IsobutyleneTert-butylating agent for hydroxyl protectionC₄H₈
Sulfuric acidCatalyst for tert-butylationH₂SO₄
Sodium hydroxideReagent for saponificationNaOH
Dicyclohexylamine (DCHA)Salt-forming agentC₁₂H₂₃N

Chemical Reactions and Mechanisms for this compound Formation

The formation of this compound involves a series of well-defined chemical reactions and mechanisms designed to introduce protecting groups and form the final salt.

The initial protection of the amino group of D-tyrosine methyl ester is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate in the presence of a base. The base, such as sodium carbonate, deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of benzyl chloroformate. google.com This results in the formation of a carbamate (B1207046) linkage, yielding the Z-protected amino acid ester.

The subsequent protection of the phenolic hydroxyl group with a tert-butyl group proceeds via an acid-catalyzed alkylation. In the presence of a strong acid like sulfuric acid, isobutylene is protonated to form a stable tert-butyl carbocation. This electrophile is then attacked by the electron-rich oxygen of the tyrosine hydroxyl group, forming an ether linkage. This reaction is often carried out over several days to ensure complete conversion.

Following the protection steps, the methyl ester is hydrolyzed to the carboxylic acid through saponification. This reaction is typically carried out using a base like sodium hydroxide, which attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification precipitates the free carboxylic acid, Z-D-Tyr(tBu)-OH.

Finally, the formation of the dicyclohexylamine salt is an acid-base reaction. The acidic carboxylic acid protonates the basic nitrogen of dicyclohexylamine, resulting in the formation of an ammonium (B1175870) carboxylate salt. This salt formation improves the compound's stability and handling characteristics. vulcanchem.com

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, minimizing side reactions and ensuring a high-quality product for peptide synthesis.

Solvent Effects on this compound Synthesis

The choice of solvent is critical at each stage of the synthesis. For the Z-protection step, a biphasic system of water and an organic solvent like ethyl acetate (B1210297) is often used to facilitate the reaction and subsequent separation. google.com The tert-butylation of the hydroxyl group is typically performed in a non-polar solvent like dichloromethane (B109758) to dissolve the starting material and facilitate the reaction with gaseous isobutylene. google.com

Saponification is usually carried out in a mixture of an organic solvent and aqueous base. The final salt formation with DCHA is often performed in a solvent in which the starting material is soluble but the DCHA salt is less soluble, promoting crystallization and easy isolation. Solvents such as ethyl acetate or dichloromethane are commonly employed for this purpose. chemicalbook.com The DCHA salt form is noted to improve solubility in organic solvents frequently used in peptide synthesis. vulcanchem.com

Temperature and Pressure Considerations in this compound Production

Temperature control is a key factor throughout the synthesis. The initial esterification with thionyl chloride is often carried out at reflux temperatures. google.com The Z-protection reaction is typically conducted at or below room temperature to control the reaction rate and minimize side products. The acid-catalyzed tert-butylation is generally performed at room temperature, though the reaction can be slow, sometimes requiring several days. google.com Saponification may be carried out at elevated temperatures, such as 50°C, to increase the reaction rate.

Pressure is not a major variable in most steps of this synthesis, with reactions typically conducted at atmospheric pressure. However, the introduction of gaseous isobutylene for the tert-butylation step may involve handling under controlled pressure to ensure an adequate supply of the reagent.

Protecting Group Strategies and Their Impact on Z D Tyr Tbu Oh.dcha

The Role of the Carbobenzyloxy (Z) Group in Amine Protection within Z-D-Tyr(tBu)-OH.DCHA

Orthogonality of the Z-Protecting Group in Multi-Step Syntheses

A key feature of the Z group is its orthogonality with other classes of protecting groups, a concept that allows for the selective removal of one group without affecting others. organic-chemistry.orgwikipedia.org The Z group is notably stable under the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions used for the tert-butyloxycarbonyl (Boc) group. total-synthesis.comorganic-chemistry.org This stability allows for complex synthetic strategies where different protecting groups can be removed in a specific sequence. iris-biotech.depeptide.com For instance, in a peptide containing both Z- and Fmoc-protected amines, the Fmoc group can be selectively cleaved with a base like piperidine, leaving the Z group intact for later removal. masterorganicchemistry.comwikipedia.org This orthogonal nature is essential for the synthesis of complex peptides and for creating specific side-chain modifications. peptide.com

The tert-Butyl (tBu) Group for Hydroxyl Protection in this compound

The phenolic hydroxyl group of the tyrosine side chain is reactive and requires protection to prevent side reactions such as acylation during peptide synthesis. researchgate.net In this compound, this protection is afforded by the tert-butyl (tBu) group, which forms a stable ether linkage. thieme-connect.deontosight.ai

Acid-Lability and Stability Considerations for the tBu Group

The tBu group is characterized by its stability to a wide range of reaction conditions, including basic and hydrogenolytic environments, but its susceptibility to strong acids. thieme-connect.deug.edu.pl It is stable under the conditions used for Fmoc group removal (piperidine) and Z group removal (hydrogenolysis). thieme-connect.deontosight.ai However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is often used in the final step of solid-phase peptide synthesis to deprotect all acid-labile groups and cleave the peptide from the resin support. iris-biotech.deontosight.ai The relative stability of the tBu group compared to other acid-labile groups, such as the trityl (Trt) group, allows for selective deprotection strategies. peptide.compeptide.com For example, a Trt group can be removed with a dilute solution of TFA while leaving the tBu group intact. peptide.com

Table 1: Comparative Acid Lability of Common Protecting Groups

Protecting GroupTypical Cleavage ReagentRelative Lability
Trityl (Trt)1-2% TFA in DCMHigh
Methoxytrityl (Mmt)1% TFA in DCMHigh
tert-Butyl (tBu) 50-95% TFA Moderate
Benzyloxycarbonyl (Z)HBr/AcOH, HFLow (to acid)
Benzyl (B1604629) (Bzl) etherHFLow (to acid)

This table provides a general comparison; specific conditions can vary based on the substrate and reaction environment.

Implications of tBu Protection for Subsequent Derivatization of this compound

The use of the tBu group to protect the tyrosine hydroxyl has significant implications for further chemical modifications. Because the tBu group is stable during the removal of both Fmoc and Z groups, the backbone of the peptide can be elongated and manipulated while the tyrosine side chain remains protected. wikipedia.orgthieme-connect.de Once the main peptide chain is assembled, the tBu group can be selectively removed using strong acid, revealing the free hydroxyl group for site-specific modifications such as phosphorylation, sulfation, or glycosylation, which are crucial for synthesizing many biologically active peptides. thieme-connect.de

Role of Dicyclohexylamine (B1670486) (DCHA) as a Salt in this compound

The presence of dicyclohexylamine (DCHA) in the compound this compound indicates that it exists as a dicyclohexylammonium (B1228976) salt. vulcanchem.comatamankimya.com The formation of this salt with the free carboxylic acid of the protected amino acid is a common practice in peptide chemistry. atamanchemicals.combachem.com

The primary purpose of forming the DCHA salt is to improve the handling and stability of the amino acid derivative. atamanchemicals.combachem.com Many free acid forms of protected amino acids are oils or amorphous solids that can be difficult to purify and handle. bachem.com The DCHA salt, being a crystalline solid, is typically easier to purify by recrystallization, leading to a higher purity starting material for peptide synthesis. atamanchemicals.combachem.com This enhanced crystallinity also contributes to better storage stability. vulcanchem.com Furthermore, the DCHA salt often improves the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis. vulcanchem.com Before the amino acid derivative can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. This is typically achieved by treating the salt with an acid, such as aqueous phosphoric acid, followed by extraction of the free protected amino acid into an organic solvent. bachem.com

Facilitating Isolation and Purification of this compound

The use of protecting groups and salt formation significantly simplifies the isolation and purification of the tyrosine derivative. The free acid form of protected amino acids can often be oily or difficult to crystallize, complicating purification. Converting the carboxylic acid to its dicyclohexylammonium (DCHA) salt often yields a stable, crystalline solid that is easier to handle.

The DCHA salt form enhances the compound's solubility in organic solvents commonly used during synthesis and purification processes. vulcanchem.com This property, combined with the less polar character of the salt compared to the free acid, facilitates purification through standard techniques like recrystallization or chromatography. uni-regensburg.de The purification process may involve partitioning the compound between an organic solvent, such as ethyl acetate (B1210297) (EtOAc), and aqueous solutions to remove impurities. thieme-connect.de Salts can be prepared in situ during the final isolation and purification steps of the synthesis. google.com The presence of the bulky, non-polar Z and tBu groups, along with the DCHA counter-ion, contributes to the formation of a well-defined crystalline solid, which is readily purified to a high degree. chemimpex.com

Impact of DCHA on the Stability and Handling of this compound

The formation of the dicyclohexylammonium salt is a key strategy for enhancing the stability and improving the handling characteristics of Z-D-Tyr(tBu)-OH. chemimpex.com Free carboxylic acids can be more reactive and susceptible to degradation or side reactions. By converting the acidic functional group into a salt, its reactivity is masked, leading to a more stable compound suitable for storage. organic-chemistry.org

The compound is noted to be stable under recommended storage conditions of 0-8°C. chemimpex.comiris-biotech.deafgsci.com The DCHA salt is a solid with a defined melting point range, which is far more convenient for weighing and dispensing in a laboratory setting compared to a potentially viscous oil or an amorphous solid. chemimpex.com This enhanced stability and solid nature make this compound a reliable reagent in demanding applications like automated peptide synthesis. chemimpex.comiris-biotech.de

Regeneration of Free Acid from DCHA Salt of Z-D-Tyr(tBu)-OH

While the DCHA salt is advantageous for purification and storage, the free carboxylic acid, Z-D-Tyr(tBu)-OH, is required for the subsequent peptide coupling step. The regeneration of the free acid from its DCHA salt is a straightforward and common procedure in organic synthesis.

The process is typically achieved through an acid-base extraction. The DCHA salt is dissolved in an appropriate organic solvent, such as ethyl acetate. This organic solution is then washed with a dilute aqueous acid, for instance, a potassium bisulfate (KHSO₄) solution or dilute hydrochloric acid (HCl). During this wash, the dicyclohexylamine is protonated by the stronger acid and partitions into the aqueous layer as its corresponding salt (e.g., dicyclohexylammonium chloride). The desired free acid, Z-D-Tyr(tBu)-OH, remains in the organic layer. The organic phase is subsequently washed with water and brine to remove any residual acid and salt, dried over an anhydrous agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified free acid. thieme-connect.de This deprotection of the carboxyl group is performed just before its activation for peptide bond formation.

Table 2: Compound Names Mentioned

Abbreviated Name Full Chemical Name
This compound N-α-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylamine salt iris-biotech.de
Z-group Benzyloxycarbonyl group vulcanchem.com
tBu-group tert-Butyl group iris-biotech.de
DCHA Dicyclohexylamine vulcanchem.com
TFA Trifluoroacetic acid iris-biotech.de
EtOAc Ethyl acetate thieme-connect.de
HCl Hydrochloric acid
KHSO₄ Potassium bisulfate
Na₂SO₄ Sodium sulfate thieme-connect.de

Stereochemical Investigations of Z D Tyr Tbu Oh.dcha

Chirality and Enantiomeric Purity of Z-D-Tyr(tBu)-OH.DCHA

This compound is a chiral compound due to the presence of a stereogenic center at the alpha-carbon (Cα) of the tyrosine backbone. The "D" designation in its name specifies the configuration of this chiral center. In accordance with the Cahn-Ingold-Prelog (CIP) priority rules, the stereochemistry at the α-carbon for D-amino acids is designated as the (R)-configuration. This specific spatial arrangement is a mirror image of the naturally occurring L-tyrosine, which has an (S)-configuration.

The compound is a salt formed between N-(benzyloxycarbonyl)-O-(tert-butyl)-D-tyrosine and dicyclohexylamine (B1670486) (DCHA). This salt formation is a common strategy in peptide chemistry to enhance the crystallinity and handling properties of the amino acid derivative, which also contributes to improved stability during storage.

The enantiomeric purity, a measure of the excess of one enantiomer over the other, is a critical quality parameter for this compound. High enantiomeric purity is essential for its intended applications, particularly in the synthesis of peptides, where the incorporation of the wrong stereoisomer can lead to dramatically different biological activities. Commercial suppliers of this compound typically guarantee a high level of enantiomeric purity. For instance, specifications often indicate a chiral purity of ≥99.0% enantiomeric excess (e.e.). ruifuchem.com This is comparable to the specifications for the corresponding L-enantiomer, where the D-enantiomer content is often required to be ≤ 0.5%.

Table 1: Stereochemical and Purity Profile of this compound

PropertyDescriptionTypical Specification
Chirality The compound possesses a single chiral center at the alpha-carbon (Cα).(R)-configuration
Enantiomeric Purity A measure of the excess of the D-enantiomer over the L-enantiomer.≥99.0% e.e. ruifuchem.com
Form Dicyclohexylammonium (B1228976) (DCHA) salt.White to off-white crystalline solid.

Methods for Chiral Analysis and Stereochemical Confirmation

To verify the enantiomeric purity and confirm the stereochemical integrity of this compound, several analytical techniques are employed. These methods are designed to differentiate and quantify the two enantiomers (D and L) of the protected tyrosine derivative.

The most common and reliable methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. The separated enantiomers are then detected, typically by a UV detector, and the area under each peak is used to calculate the enantiomeric excess. Suppliers often use chiral HPLC to certify the purity of their products. chempep.com

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile derivatives of the enantiomers. For amino acids, this typically requires derivatization to increase their volatility. The high resolution of capillary GC columns makes it a powerful tool for determining enantiomeric purity, with some suppliers specifying a chiral purity of ≥99.0% e.e. as determined by GC. ruifuchem.com

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. While the specific rotation is a characteristic physical property, it is generally used as a qualitative check of stereochemical identity rather than for precise quantitative determination of enantiomeric purity, as the value can be affected by concentration, solvent, temperature, and the presence of other chiral impurities.

Table 2: Analytical Methods for Stereochemical Confirmation

MethodPrincipleApplication to this compound
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers.Widely used for quantitative analysis of enantiomeric purity. chempep.com
Chiral GC Separation of volatile enantiomeric derivatives on a chiral column.Used for determining high levels of enantiomeric excess (e.e.). ruifuchem.com
Polarimetry Measurement of the rotation of plane-polarized light.Confirmation of the overall stereochemical configuration (D-form).
Nuclear Magnetic Resonance (NMR) Using chiral shift reagents to induce chemical shift differences between enantiomers.Structural confirmation and can be used for purity assessment.

Stereoselective Synthesis Approaches Incorporating this compound

This compound is primarily used as a building block in stereoselective synthesis, most notably in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. iris-biotech.de The incorporation of non-natural D-amino acids into peptide chains is a key strategy for developing peptides with novel structures and enhanced therapeutic properties, such as increased resistance to enzymatic degradation.

The stereoselective incorporation of the D-tyrosine moiety is ensured by using the enantiomerically pure this compound as the starting material. The synthesis process relies on the protective groups attached to the amino acid:

Z-group (Benzyloxycarbonyl): This group protects the α-amino function, preventing it from reacting out of turn during peptide bond formation. It is stable to the conditions used for Boc group removal but can be cleaved under different conditions, such as hydrogenolysis.

tBu-group (tert-Butyl): This group protects the hydroxyl function on the tyrosine side chain, preventing side reactions. It is labile to strong acids, such as trifluoroacetic acid (TFA), which is often used in the final deprotection step of peptide synthesis.

DCHA Salt: The dicyclohexylammonium salt form facilitates handling and purification of the building block, but the DCHA must be removed to generate the free carboxylic acid before it can be activated and coupled to the growing peptide chain.

Advanced Spectroscopic and Chromatographic Characterization of Z D Tyr Tbu Oh.dcha

Application of High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules by providing highly accurate mass measurements, which in turn allows for the determination of elemental compositions. For Z-D-Tyr(tBu)-OH.DCHA, with a molecular formula of C₃₃H₄₈N₂O₅, the expected monoisotopic mass can be precisely calculated.

Table 1: General Properties of this compound

Property Value Source
Chemical Name N-alpha-Benzyloxycarbonyl-O-t-butyl-D-tyrosine dicyclohexylamine (B1670486) salt whiterose.ac.uk
Abbreviation This compound pageplace.de
CAS Number 198828-72-7 whiterose.ac.uk
Molecular Formula C₂₁H₂₅NO₅·C₁₂H₂₃N whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

Detailed, published ¹H and ¹³C NMR spectra with assigned chemical shifts for this compound are not found in the existing public-domain literature. However, based on the known structure, a hypothetical ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyloxycarbonyl group, the tert-butyl group, the tyrosine aromatic ring and backbone, and the dicyclohexylamine moiety. Similarly, a ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the entire salt complex. The chemical shifts of common solvents and reference compounds are often used for calibration.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for assessing the purity of pharmaceutical ingredients and intermediates like this compound and for quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. Commercial suppliers often report purities of ≥98% or ≥99% as determined by HPLC.

Table 2: Illustrative HPLC Method Parameters for Related Compounds

Parameter Typical Condition Source
Column Reversed-phase C18 thieme-connect.de
Mobile Phase A Water with 0.1% Formic Acid thieme-connect.de
Mobile Phase B Acetonitrile with 0.1% Formic Acid thieme-connect.de
Elution Gradient thieme-connect.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would not be used for the analysis of the intact salt, due to its high molecular weight and low volatility. However, it could be employed to analyze for the presence of volatile residual solvents or potential volatile impurities that might arise during the synthesis process. For instance, solvents used in the synthesis or purification steps could be identified and quantified using a headspace GC-MS method, which is a common practice in pharmaceutical analysis. There is, however, no specific literature available detailing the GC-MS analysis of impurities related to the synthesis of this compound.

Applications of Z D Tyr Tbu Oh.dcha in Peptide Chemistry

Z-D-Tyr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. chemimpex.com The DCHA salt form enhances the compound's crystallinity and handling properties, contributing to its stability during storage and weighing. vulcanchem.com In SPPS, the Z and tBu protecting groups offer an orthogonal protection strategy. vulcanchem.compeptide.com The Z-group can be selectively removed under conditions that leave the tBu group intact, allowing for controlled chain elongation. vulcanchem.com Conversely, the tBu group is stable under the conditions used to remove the more common Fmoc protecting group, but it is readily cleaved during the final acidolytic cleavage of the peptide from the resin. peptide.com

Coupling Efficiencies in SPPS Utilizing this compound

The efficiency of coupling reactions is paramount in SPPS to ensure high yields of the target peptide. While specific quantitative data on the coupling efficiency of this compound is not extensively detailed in the provided search results, the general principles of peptide coupling apply. The choice of coupling reagents and additives is crucial. Reagents like DCC (dicyclohexylcarbodiimide) in combination with additives such as HOBt (1-hydroxybenzotriazole) or HOSu (N-hydroxysuccinimide) are commonly used to facilitate amide bond formation and suppress side reactions. bachem.com The use of uronium/aminium-based coupling reagents, such as HBTU, in the presence of a non-nucleophilic base like DIPEA or NMM, also ensures high coupling rates. bachem.com

Table 1: Factors Influencing Coupling Efficiency in SPPS

FactorDescriptionPotential Impact on this compound Coupling
Coupling Reagents Chemicals that activate the carboxylic acid group for reaction with the amine.The choice of carbodiimide (B86325) or uronium/aminium reagents can affect reaction speed and the potential for side reactions. bachem.com
Additives Compounds like HOBt or HOSu that are used to form active esters and minimize racemization.Additives are crucial for maintaining the stereochemical integrity of the D-tyrosine residue during coupling. bachem.compeptide.com
Solvent The medium in which the coupling reaction takes place.Solvents like DMF or NMP are typically used to swell the resin and dissolve the reactants, ensuring the reaction can proceed efficiently. sigmaaldrich-jp.com
Steric Hindrance The spatial arrangement of atoms in the reacting molecules can impede the reaction.The bulky tBu group on the tyrosine side chain and the Z-group on the N-terminus may influence the rate of coupling.
Reaction Time & Temperature Duration and temperature at which the coupling reaction is performed.Optimization of these parameters is necessary to ensure complete coupling without promoting side reactions.

Minimizing Racemization During Coupling Procedures

Racemization, the conversion of a chiral amino acid into a mixture of D- and L-isomers, is a significant concern during peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate. chemrxiv.orgnih.gov The use of urethane-based protecting groups like the Z-group on this compound generally helps to suppress racemization by preventing the formation of oxazolinone intermediates. bachem.com

However, the risk of racemization is not entirely eliminated, especially during the activation step. The choice of coupling method and additives is critical. For instance, the addition of HOBt or its derivatives to carbodiimide-mediated couplings is a well-established strategy to minimize racemization. peptide.comnih.gov The use of weaker bases, such as sym-collidine, in place of stronger ones like DIPEA, can also reduce the risk of racemization when using aminium/uronium coupling reagents. bachem.com

Table 2: Strategies to Minimize Racemization

StrategyMechanism of ActionRelevance to this compound
Use of Additives (e.g., HOBt, HOSu) Formation of active esters that are less prone to racemization than other activated species.Essential for maintaining the D-configuration of the tyrosine residue during the coupling step. peptide.comnih.gov
Choice of Coupling Reagent Some reagents are inherently less likely to cause racemization.Ynamide-based coupling reagents have been reported as being "racemization-free". chemrxiv.org
Control of Base Strength Strong bases can promote the abstraction of the α-proton, leading to racemization.Using a weaker base like sym-collidine is recommended in high-risk situations. bachem.com
Solvent Polarity The polarity of the solvent can influence the rate of racemization.Polar solvents like DMF can sometimes increase racemization with bulky residues. nih.gov

Cleavage Strategies for this compound Containing Peptides

The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which also involves the removal of side-chain protecting groups. For peptides containing the Z-D-Tyr(tBu)-OH residue, the tert-butyl (tBu) group is acid-labile and is typically removed concurrently with cleavage from acid-sensitive resins like Wang or Rink amide resin. peptide.com A common cleavage cocktail for this purpose is a solution of trifluoroacetic acid (TFA). nih.gov

The Z-group, however, is generally stable to TFA and requires different conditions for removal, such as hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or strong acids like HBr. vulcanchem.com This differential stability allows for the synthesis of fully protected peptide fragments on the resin, which can be cleaved while retaining the Z-group for use in fragment condensation strategies. peptide.com

Table 3: Cleavage and Deprotection Strategies

Protecting GroupReagent for RemovalConditionsNotes
tert-Butyl (tBu) Trifluoroacetic Acid (TFA)Typically 95% TFA in a cocktail with scavengers (e.g., water, TIS). nih.govCleavage occurs simultaneously with peptide release from the resin. peptide.com
Benzyloxycarbonyl (Z) Hydrogen (H₂) with Palladium on Carbon (Pd/C)Hydrogen gas bubbled through a solution of the peptide in a solvent like methanol. This method is orthogonal to the acid-labile tBu group removal.
Benzyloxycarbonyl (Z) Hydrogen Bromide (HBr) in Acetic AcidStrong acid conditions.An alternative to hydrogenolysis for Z-group removal.

This compound in Solution-Phase Peptide Synthesis

This compound is also a valuable reagent in solution-phase peptide synthesis. vulcanchem.com In this classical approach, all reactants are dissolved in a suitable solvent. nih.gov The principles of coupling and protection are similar to SPPS, but purification of the intermediate peptides is performed after each step, often by crystallization or chromatography. The DCHA salt form of the amino acid derivative improves its handling and solubility characteristics in organic solvents used for solution-phase synthesis. The orthogonal nature of the Z and tBu protecting groups is equally advantageous in this context, allowing for selective deprotection and controlled fragment condensation strategies. vulcanchem.com

Synthesis of Tyrosine-Containing Peptides and Peptidomimetics

The incorporation of modified amino acids like D-tyrosine is a key strategy in the design of peptides and peptidomimetics with improved therapeutic properties. vulcanchem.com this compound serves as a crucial starting material for introducing D-tyrosine into peptide sequences. vulcanchem.comchemimpex.com

Incorporation into Bioactive Peptide Sequences

The presence of a D-amino acid, such as D-tyrosine introduced via this compound, can significantly enhance the biological activity and stability of peptides. vulcanchem.comchemimpex.com Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. vulcanchem.com This increased proteolytic stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. mdpi.com

Furthermore, the incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for the peptide's interaction with its biological target. vulcanchem.com By providing a tool to control peptide conformation, this compound allows for the rational design of peptidomimetics with specific and enhanced biological activities. vulcanchem.com

Development of Peptidomimetics with Enhanced Properties

The pursuit of therapeutic agents derived from peptides is often hampered by the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Peptidomimetics—compounds designed to mimic the structure and function of peptides—offer a strategic solution to these challenges. sigmaaldrich.com The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, and this compound serves as a critical building block in this endeavor. sigmaaldrich.comvulcanchem.com Its use allows for the rational design of peptide analogues with significantly enhanced pharmacological properties. vulcanchem.com

The primary advantage of integrating a D-amino acid, such as the D-tyrosine provided by this compound, into a peptide sequence is the dramatic improvement in stability against enzymatic degradation. vulcanchem.com Natural proteases are stereospecific and preferentially recognize and cleave peptide bonds between L-amino acids. vulcanchem.com By introducing a D-amino acid, the resulting peptidomimetic becomes resistant to this proteolytic cleavage, leading to a longer half-life and improved pharmacokinetic profile. vulcanchem.com

Furthermore, the incorporation of a D-amino acid residue has a profound impact on the conformational properties of the peptide backbone. Research indicates that D-amino acids can act as potent inducers of specific secondary structures, such as β-turns. vulcanchem.com This conformational control is crucial for designing peptidomimetics that can adopt and maintain a bioactive conformation, leading to high-affinity and selective interactions with biological targets like receptors or enzymes. vulcanchem.comchemimpex.com The bulky tert-butyl (tBu) group protecting the tyrosine side chain further influences the local conformation and provides steric shielding.

The dicyclohexylamine (B1670486) (DCHA) salt form of the compound enhances its crystallinity, which improves handling and stability during storage, making it a reliable reagent in complex synthetic protocols. vulcanchem.com The Z (benzyloxycarbonyl) and tBu protecting groups are part of a well-established orthogonal protection strategy, enabling chemists to perform selective deprotection and build complex peptide structures with precision. vulcanchem.com

The table below summarizes the key enhancements achieved by incorporating this compound into peptide chains.

Enhanced PropertyRationale for ImprovementResearch Finding
Proteolytic Stability Introduction of a D-amino acid creates a non-natural peptide bond resistant to cleavage by L-specific proteases. vulcanchem.comPeptidomimetics containing D-amino acids exhibit significantly increased resistance to degradation by common proteases. vulcanchem.com
Conformational Rigidity The D-amino acid residue induces specific secondary structures, such as β-turns, locking the peptide into a bioactive conformation. vulcanchem.comThe inclusion of D-amino acids is a recognized strategy for controlling peptide conformation, which is essential for specific biological activity. vulcanchem.com
Pharmacokinetic Profile Increased stability against enzymatic breakdown leads to a longer circulating half-life in vivo. vulcanchem.comEnhanced proteolytic stability is a valuable property in developing therapeutic peptides with improved pharmacokinetic characteristics. vulcanchem.com
Receptor/Enzyme Affinity A stabilized, favorable conformation can lead to more effective binding with biological targets. chemimpex.comThe unique structure of peptidomimetics allows for effective interactions with biological targets. chemimpex.com

The following table provides a comparative overview of the expected properties of a hypothetical native peptide versus a peptidomimetic analogue synthesized using this compound.

CharacteristicNative L-PeptidePeptidomimetic with D-Tyr(tBu)
Primary Structure Composed exclusively of L-amino acidsContains at least one D-amino acid
Susceptibility to Proteases HighLow to negligible vulcanchem.com
Conformation Generally flexibleConformationally constrained (e.g., β-turn) vulcanchem.com
In Vivo Half-Life ShortExtended
Bioavailability Typically lowPotentially improved chemimpex.com
Synthetic Building Block Z-L-Tyr(tBu)-OHThis compound

Biomedical and Pharmaceutical Research Applications of Z D Tyr Tbu Oh.dcha

Z-D-Tyr(tBu)-OH.DCHA as a Building Block for Pharmaceutical Development

This compound serves as a critical building block in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs. chemimpex.com Peptides are of immense interest to the pharmaceutical industry due to their high potency and specificity for biological targets, which often translates to fewer side effects. rsc.org However, natural peptides can have limitations, such as poor stability in the body and short circulation times. chemrxiv.org The incorporation of unnatural amino acids, like the D-isomer of tyrosine, is a key strategy to overcome these limitations. sigmaaldrich.com

The use of D-amino acids can enhance a peptide's resistance to degradation by natural enzymes (proteases), which preferentially recognize L-amino acids. This increased stability is a highly desirable property for therapeutic peptides. This compound facilitates the precise insertion of a protected D-tyrosine residue into a growing peptide chain, a process often carried out using solid-phase peptide synthesis (SPPS). chemimpex.comabyntek.com In SPPS, the amino acid chain is built step-by-step on a solid resin support. thermofisher.com The protecting groups on the this compound molecule are essential for this process. The Z-group on the N-terminus and the t-butyl group on the tyrosine side chain prevent unintended reactions, ensuring the peptide is assembled in the correct sequence. iris-biotech.de The tert-butyl group, for instance, is stable during the main synthesis steps but can be readily removed under specific acidic conditions once the peptide is fully assembled. ontosight.aipeptide.com

The dicyclohexylammonium (B1228976) salt form of the compound also contributes to its utility by enhancing the solubility and stability of the molecule, which can lead to improved yields and purity of the final peptide product. chemimpex.com This makes it an invaluable asset for researchers creating novel peptide ligands and peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com

Table 1: Chemical Properties of this compound

Property Value
Synonyms Z-O-tert-butyl-D-tyrosine dicyclohexylammonium salt
CAS Number 198828-72-7
Molecular Formula C₂₁H₂₅NO₅·C₁₂H₂₃N
Molecular Weight 552.8 g/mol
Purity ≥ 99% (HPLC)
Melting Point 152-157º C
Appearance White to off-white crystalline solid
Storage Conditions 0-8°C

Data sourced from multiple chemical suppliers. chemimpex.comglpbio.com

Studies on Protein Interactions and Enzyme Activity with this compound Derivatives

Derivatives originating from this compound are instrumental in biochemical research aimed at understanding protein interactions and enzyme activity. chemimpex.com By incorporating these modified amino acids into peptides, scientists can create molecular probes to investigate metabolic pathways and identify potential therapeutic targets. chemimpex.comsigmaaldrich.com The stability conferred by the D-amino acid structure allows these synthetic peptides to resist enzymatic breakdown during experiments, making them reliable tools for both in vitro and in vivo studies. chemimpex.com

The ability to introduce specific modifications into protein structures is a powerful technique in biochemical studies. ontosight.ai For example, peptides containing protected tyrosine derivatives can be used as substrates to study the kinetics and specificity of enzymes like protein-tyrosine phosphatases or kinases, which are crucial regulators of cell signaling. chemimpex.comnih.gov Understanding how these enzymes interact with their substrates is fundamental to designing inhibitors or modulators for therapeutic purposes.

Furthermore, the creation of peptidomimetics using building blocks like this compound allows for the systematic exploration of structure-activity relationships. sigmaaldrich.com By altering the peptide backbone or side chains, researchers can fine-tune the binding affinity and selectivity of a molecule for a specific protein target. For instance, studies on tyrosine derivatives have been conducted to map their interactions with enzymes like cyclooxygenase-1 (COX-1), which is involved in inflammation, providing a basis for designing safer anti-inflammatory drugs. researchgate.net These investigations are critical for advancing our knowledge of protein function and for the rational design of new drugs.

Table 2: Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Typically Protects Cleavage Conditions
Benzyloxycarbonyl Z α-amino group Catalytic hydrogenolysis; strong acid
9-Fluorenylmethoxycarbonyl Fmoc α-amino group Mild base (e.g., Piperidine)
tert-Butoxycarbonyl Boc α-amino group; side chains Moderate acid (e.g., TFA)
tert-Butyl tBu Side chains (e.g., Tyr, Ser, Asp) Strong acid (e.g., TFA)

Information compiled from peptide synthesis resources. thermofisher.comiris-biotech.depeptide.com

Role in Drug Discovery Targeting Neurological Disorders

The unique properties of this compound make it a valuable component in the demanding field of drug discovery for neurological disorders. chemimpex.com Many neurological conditions are linked to the function of neuropeptides and their receptors in the central nervous system. uni-regensburg.de Developing peptide-based therapeutics that can cross the blood-brain barrier and remain stable in the brain environment is a significant challenge. The use of D-amino acids, facilitated by building blocks like this compound, is a key strategy to enhance the stability of peptide drug candidates against enzymatic degradation in the brain. chemimpex.com

Research efforts are actively exploring novel chemical compounds to address the core symptoms of complex brain disorders. fondazionetelethon.it The design of molecules that can precisely interact with specific neural targets is paramount. While direct studies citing this compound in specific neurological drug candidates are often proprietary, its application is inferred from the widespread use of protected D-amino acids in creating peptidomimetics for neurological targets. These synthetic molecules are designed to mimic the action of endogenous peptides or to block the activity of proteins involved in disease pathology. sigmaaldrich.com

Recent collaborations in the pharmaceutical industry aim to generate novel small molecules, including those derived from peptide chemistry, to treat rare neurological disorders by targeting RNA or other previously "undruggable" targets. ono-pharma.comnih.gov The ability to synthesize custom peptides with enhanced stability and specific conformations, using tools like this compound, is crucial for these advanced drug discovery programs.

Investigation of Receptor-Ligand Interactions

A fundamental aspect of drug discovery is understanding how a ligand (a potential drug molecule) binds to its biological receptor. This compound plays a vital role in this area by enabling the synthesis of tailored peptide ligands for such investigations. chemimpex.com The unique three-dimensional structure of a peptide determines its ability to bind to a receptor and elicit a biological response. The incorporation of a D-amino acid like D-tyrosine can significantly influence the peptide's conformation, providing a tool for chemists to control its shape and, consequently, its binding properties.

The resulting peptides can be used to study receptor-ligand interactions in detail. chemimpex.com For example, they can serve as agonists (which activate a receptor) or antagonists (which block a receptor) for G-protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and targeted by a large percentage of modern drugs. sigmaaldrich.comuni-regensburg.de By synthesizing a series of related peptides with slight modifications, researchers can identify the key chemical features required for potent and selective receptor binding.

Homology modeling and ligand-binding studies with receptor mutants are common techniques used to build a picture of the ligand-receptor interaction at the molecular level. uni-regensburg.de Synthetic peptides created using building blocks such as this compound are essential for validating these models and for probing the binding pocket of a receptor. This detailed understanding of molecular interactions is what ultimately allows for the rational design of more effective and selective medicines.

Computational Chemistry and Molecular Modeling of Z D Tyr Tbu Oh.dcha

Conformational Analysis and Energy Minimization Studies

Conformational analysis of Z-D-Tyr(tBu)-OH.DCHA is crucial for understanding its three-dimensional structure, which dictates its physical properties and biological interactions. The presence of a D-amino acid, in this case, D-tyrosine, introduces specific conformational preferences that differ from peptides composed exclusively of L-amino acids. nih.govresearchgate.net The bulky tert-butyl (tBu) and benzyloxycarbonyl (Z) protecting groups further constrain the molecule's flexibility.

Energy minimization studies are employed to identify the most stable conformations (lowest energy states) of the molecule. These studies typically involve molecular mechanics or quantum chemical calculations. nih.gov For a molecule like this compound, the analysis focuses on the torsional angles of the backbone (phi, ψ) and the side chains (chi angles). The D-configuration of the alpha-carbon characteristically influences the peptide backbone, often inducing turns or specific secondary structures in larger peptides. nih.govpreprints.org

Research on peptides containing D-amino acids has shown that they can adopt unique folded structures. preprints.org Molecular dynamics simulations of peptides with mixed L- and D-residues have revealed that the D-amino acids can favor conformations that are less common for L-amino acids. nih.gov For Z-D-Tyr(tBu)-OH, the interplay between the sterically demanding t-butyl and Z groups, along with the inherent conformational tendencies of the D-tyrosine residue, results in a complex potential energy surface. The dicyclohexylamine (B1670486) (DCHA) salt further influences the solid-state conformation through ionic interactions and hydrogen bonding.

The results from conformational analysis can be summarized by identifying low-energy conformers and their corresponding dihedral angles. These studies predict which shapes the molecule is most likely to adopt in different environments.

Table 1: Hypothetical Low-Energy Conformers of Z-D-Tyr(tBu)-OH (Note: This data is illustrative, based on typical values for protected amino acids, as specific experimental data for this compound is not publicly available.)

ConformerΦ (Phi) Angle (°)Ψ (Psi) Angle (°)χ1 (Chi1) Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)+75-1501700.00
2+80+160-650.85
3+65-70601.50

Docking Studies with Biological Targets for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of Z-D-Tyr(tBu)-OH, docking studies can elucidate potential interactions with biological targets such as enzymes or receptors. The incorporation of a D-amino acid can be particularly advantageous for designing inhibitors, as it can enhance stability against enzymatic degradation and provide unique binding geometries. biorxiv.org

In a typical docking study, the protected D-tyrosine derivative would be docked into the active site of a target protein. For instance, tyrosine kinases are a common target for tyrosine analogs. researchgate.net The docking algorithm samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity.

Successful docking poses are characterized by favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The tert-butyl group on the tyrosine side chain, for example, would likely engage in hydrophobic interactions within a corresponding pocket of the receptor. The benzyloxycarbonyl group can also participate in hydrophobic and aromatic interactions.

Computational studies on peptides containing O-tert-butyl-tyrosine have demonstrated its utility in probing binding site interactions. mdpi.com Docking simulations of derivatives of Z-D-Tyr(tBu)-OH would allow for the rational design of new compounds with potentially improved binding affinity and selectivity for a given biological target.

Table 2: Illustrative Docking Results for a Z-D-Tyr(tBu)-OH Derivative against a Hypothetical Tyrosine Kinase (Note: This data is for illustrative purposes only.)

DerivativePredicted Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesTypes of Interactions
Z-D-Tyr(tBu)-OH-8.2Val23, Leu88, Ala45Hydrophobic (tBu group), H-bond (carboxyl)
Derivative A (modified Z-group)-8.9Val23, Leu88, Phe92Hydrophobic (tBu group), Pi-stacking (modified Z)
Derivative B (tBu replaced with H)-6.5Ser46, Asn89H-bond (phenolic OH and carboxyl)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity (e.g., inhibitory potency against an enzyme) based on calculated molecular descriptors.

The process involves several steps:

Data Set Selection: A series of structurally related derivatives of this compound with measured biological activities is required.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Studies on N-Cbz-protected amino acid conjugates have successfully employed QSAR to identify key structural features governing their biological activity. researchgate.net A QSAR model for this compound derivatives could reveal, for example, the relative importance of hydrophobicity, steric bulk, and electronic properties for their activity. This knowledge can then guide the synthesis of new, more potent compounds.

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives (Note: This table is illustrative of the types of data used in QSAR studies.)

DerivativeLogP (Hydrophobicity)Molecular Weight (MW)Topological Polar Surface Area (TPSA)Observed Activity (IC50, µM)
14.5552.886.810.5
24.8566.886.88.2
34.1538.7106.915.1

Future Directions and Emerging Research Areas for Z D Tyr Tbu Oh.dcha

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of protected amino acids like Z-D-Tyr(tBu)-OH.DCHA often involves multi-step processes with significant solvent and reagent use. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. The dicyclohexylamine (B1670486) (DCHA) salt form of the compound is noted for enhancing crystallinity and improving handling properties compared to the free acid, which also contributes to better stability during storage. vulcanchem.com However, the core synthesis remains an area ripe for innovation.

Emerging research directions are geared towards the principles of green chemistry. This involves exploring enzymatic catalysis for the introduction of protecting groups, which could offer high selectivity under mild conditions, reducing the need for harsh chemical reagents. Furthermore, the development of continuous flow processes for the synthesis of this compound could offer benefits such as improved reaction control, higher yields, and reduced waste streams. nbinno.com The use of safer, recyclable solvents or even solvent-free reaction conditions represents another key avenue of research to minimize the environmental footprint of its production.

Table 1: Comparison of Synthetic Approaches for this compound
AspectCurrent/Conventional MethodsFuture Green Chemistry Approaches
CatalysisTraditional chemical catalystsEnzymatic catalysis, biocatalysis
SolventsUse of chlorinated and polar aprotic solventsBenign and recyclable solvents (e.g., ionic liquids, supercritical fluids), or solvent-free conditions
ProcessBatch processingContinuous flow synthesis for improved efficiency and safety nbinno.com
Atom EconomyModerate, with potential for by-product formationOptimized reaction pathways to maximize incorporation of starting materials into the final product

Applications in Advanced Materials Science

The unique molecular structure of this compound makes it an interesting candidate for the development of advanced materials. Research indicates the compound is being explored for formulating specialized polymers and coatings where its chemical properties can enhance material performance. chemimpex.com The benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups, combined with the inherent aromaticity of the tyrosine side chain, can be leveraged to impart specific functionalities to materials.

Future research in this area could focus on incorporating this compound into polymer backbones or as a pendant group to create materials with tailored properties. For example, the bulky and hydrophobic protecting groups could enhance thermal stability and water resistance in polymers. The D-configuration of the amino acid could introduce unique chiral properties into materials, potentially leading to applications in chiral separations or as specialized optical films. The development of self-assembling peptide-based materials containing this derivative could lead to the formation of hydrogels, nanofibers, or other nanostructures for biomedical and technological applications.

Table 2: Potential Applications of this compound in Materials Science
Potential Application AreaKey Property Conferred by this compoundResearch Focus
Specialty PolymersEnhanced thermal stability, hydrophobicityIncorporation as a monomer or additive in high-performance plastics.
Advanced CoatingsIncreased durability and chemical resistanceDevelopment of protective coatings for sensitive surfaces.
BiomaterialsBiocompatibility, controlled degradation, self-assemblyCreation of scaffolds for tissue engineering or drug delivery systems.
Optical MaterialsChirality, refractive index modificationFabrication of chiral films or components for optical devices.

Exploration of this compound in Chemical Biology

In the field of chemical biology, amino acid derivatives are crucial tools for probing complex biological systems. While this compound is primarily a building block, its future lies in its potential as a precursor for sophisticated chemical probes. A significant area of emerging research is the modification of such amino acids for use in "click chemistry". issuu.comiris-biotech.de This involves introducing bioorthogonal functional groups, such as azides or alkynes, onto the tyrosine side chain.

Once incorporated into a peptide, these modified amino acids would enable researchers to attach fluorescent dyes, affinity tags, or cross-linking agents with high specificity in a biological environment. issuu.com This strategy, often termed strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the study of biomolecules in living cells without the cytotoxicity associated with copper catalysts used in traditional click chemistry. issuu.comiris-biotech.de Peptides containing these probes could be used to study protein-protein interactions, map enzyme active sites, or visualize cellular processes in real-time. chemimpex.com The D-configuration of the amino acid would provide an added advantage by making the resulting peptides resistant to degradation by cellular proteases, enhancing their stability for in-vivo studies.

Table 3: Potential Chemical Biology Applications and Derivatizations
Derivative/ModificationChemical Biology ApplicationResearch Goal
Azido- or Alkynyl-modified TyrSite-specific labeling of peptides and proteins via Click Chemistry iris-biotech.deTo visualize and track peptide localization and interactions in live cells.
Photo-crosslinking moietiesMapping protein-protein or peptide-receptor interactionsTo identify the binding partners of a specific peptide within the cellular proteome.
Incorporation into peptide librariesProbing enzyme activity and specificity chemimpex.comTo develop specific substrates or inhibitors for therapeutic or diagnostic purposes.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands of compounds. nih.gov The future of this compound is intrinsically linked to its compatibility with HTS platforms. As a fundamental building block for peptides, its use in the automated synthesis of large peptide libraries is a key research direction. chemimpex.comchemimpex.com

Future work will likely focus on optimizing the conditions for using this compound in automated solid-phase and solution-phase peptide synthesizers. The improved solubility and handling characteristics imparted by the DCHA salt are advantageous in this context, potentially leading to higher purity and yields in automated systems. vulcanchem.com Furthermore, the development of novel HTS assays designed to screen for activities of peptides containing this specific D-amino acid is an important frontier. This could include screening for inhibitors of specific enzymes, modulators of protein-protein interactions, or novel biomaterials with desired physical properties. nih.govsumitbiomedical.com Integrating the synthesis of peptide libraries with subsequent HTS analysis in a seamless workflow would dramatically accelerate the discovery of new functional molecules derived from this compound.

Table 4: Integration of this compound with HTS
HTS MethodologyRelevance to this compoundFuture Research Objective
Automated Peptide SynthesisUse as a building block in robotic synthesizers for creating diverse peptide libraries. chemimpex.comOptimize coupling protocols to maximize yield and purity in rapid synthesis cycles.
Cell-based Phenotypic ScreeningScreening libraries of peptides containing the compound for effects on cell health, morphology, or signaling.Identify novel bioactive peptides for therapeutic development.
Biochemical/Enzyme AssaysTesting peptide libraries for inhibition or modulation of specific enzyme targets. nih.govDiscover potent and selective enzyme inhibitors for drug discovery. chemimpex.com
Materials Property ScreeningRapidly assessing physical properties (e.g., gelation, thermal stability) of peptide-based materials.Accelerate the discovery of new biomaterials with tailored functionalities.

Referenced Compounds

Abbreviation/NameFull Chemical Name
This compoundN-alpha-Benzyloxycarbonyl-O-t-butyl-D-tyrosine dicyclohexylamine salt iris-biotech.de
Z groupBenzyloxycarbonyl protecting group researchgate.net
tBu grouptert-Butyl protecting group vulcanchem.com
DCHADicyclohexylamine vulcanchem.com

Q & A

Q. Example Parameters for DFT Modeling

ParameterValue/SettingPurpose
FunctionalB3LYP-D3(BJ)Dispersion correction
Basis Setdef2-TZVPHigh accuracy for bulky groups
Solvent ModelSMD (DCM)Mimics reaction conditions

Basic: What stability studies are essential for Z-D-Tyr(tBu)-OH·DCHA under long-term storage?

Methodological Answer:
Design accelerated stability tests:

  • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS .
  • Light Exposure : Use ICH Q1B guidelines to assess photostability under UV-vis light .
  • Solid-State NMR : Track tert-butyl group hydrolysis or DCHA dissociation over time .

Advanced: How can researchers resolve low yields in solid-phase peptide synthesis (SPPS) using Z-D-Tyr(tBu)-OH·DCHA?

Methodological Answer:
Troubleshoot systematically:

Coupling Efficiency : Use Kaiser test to detect unreacted amines; switch to HATU/HOAt for sterically hindered residues .

Swelling of Resin : Pre-swell Merrifield resin in DCM for 1 hr to improve reagent diffusion .

Byproduct Analysis : Identify DCHA-mediated side reactions (e.g., diketopiperazine formation) via MALDI-TOF MS .

Advanced: What strategies ensure reproducibility in Z-D-Tyr(tBu)-OH·DCHA-based peptide ligation?

Methodological Answer:

  • Stoichiometric Control : Use a 2:1 molar ratio of peptide fragment to Z-D-Tyr(tBu)-OH·DCHA to suppress epimerization .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via inline FTIR; adjust pH to favor native chemical ligation (NCL) pathways .
  • Machine Learning : Train models on historical yield data to predict optimal ligation conditions (e.g., solvent, catalyst) .

Basic: What analytical techniques are critical for characterizing Z-D-Tyr(tBu)-OH·DCHA purity?

Methodological Answer:
Combine:

  • Reverse-Phase HPLC : C18 column, gradient elution (0.1% TFA in H₂O/ACN) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ and [M+DCHA+H]⁺ adducts .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How can researchers address discrepancies in tert-butyl group stability across different Z-D-Tyr(tBu)-OH·DCHA batches?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss at 150–200°C to assess tBu decomposition .
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe hydrolysis mechanisms .
  • Multivariate Analysis (MVA) : Apply PCA to batch data (e.g., solvent traces, storage time) to identify degradation drivers .

Advanced: What experimental and computational approaches validate the chiral environment of Z-D-Tyr(tBu)-OH·DCHA in asymmetric catalysis?

Methodological Answer:

  • Circular Dichroism (CD) : Compare spectra with L-Tyr analogs to confirm D-configuration .
  • DFT Transition State Modeling : Use Gaussian09 to calculate enantiomeric excess (ee) based on activation barriers .
  • Crystallographic Database Mining : Cross-reference Cambridge Structural Database (CSD) entries for analogous chiral salts .

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